1-(4-Methylbenzene-1-sulfonyl)-3-(phenylsulfanyl)-1H-pyrrole
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Overview
Description
1-(4-Methylbenzene-1-sulfonyl)-3-(phenylsulfanyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 4-methylbenzene-1-sulfonyl group and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-3-(phenylsulfanyl)-1H-pyrrole typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with a pyrrole derivative under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl-pyrrole bond. The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable phenylsulfanyl reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-3-(phenylsulfanyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1-(4-Methylbenzene-1-sulfonyl)-3-(phenylsulfanyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-3-(phenylsulfanyl)-1H-pyrrole involves its interaction with specific molecular targets. The sulfonyl and phenylsulfanyl groups can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: A precursor in the synthesis of the target compound.
Phenylsulfanyl derivatives: Compounds with similar phenylsulfanyl groups but different core structures.
Uniqueness
1-(4-Methylbenzene-1-sulfonyl)-3-(phenylsulfanyl)-1H-pyrrole is unique due to the combination of the sulfonyl and phenylsulfanyl groups on the pyrrole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
89597-74-0 |
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Molecular Formula |
C17H15NO2S2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-phenylsulfanylpyrrole |
InChI |
InChI=1S/C17H15NO2S2/c1-14-7-9-17(10-8-14)22(19,20)18-12-11-16(13-18)21-15-5-3-2-4-6-15/h2-13H,1H3 |
InChI Key |
HIEAWTHRNVDHKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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